N-(2-cyano-4-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-cyano-4-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine-carboxamide core substituted with a 2-fluorobenzyl group at position 1 and a 2-cyano-4-nitrophenyl moiety at the carboxamide nitrogen.
Properties
IUPAC Name |
N-(2-cyano-4-nitrophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O4/c21-17-6-2-1-4-13(17)12-24-9-3-5-16(20(24)27)19(26)23-18-8-7-15(25(28)29)10-14(18)11-22/h1-10H,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNMHTIOYSYILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyano-4-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 313.30 g/mol
- CAS Number : 941910-05-0 (Note: this may vary based on different sources)
The presence of the cyano and nitro groups suggests potential reactivity and biological activity, making it a candidate for further pharmacological studies.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Enzyme Inhibition : Many derivatives exhibit inhibitory effects on enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis .
- Antioxidant Activity : Similar compounds have shown promise in scavenging free radicals, thereby protecting cells from oxidative stress .
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Anticancer Agents : Studies have indicated that modifications in the dihydropyridine structure can enhance cytotoxicity against various cancer cell lines.
- Anti-inflammatory Drugs : Compounds in this class have been explored for their potential to reduce inflammation by inhibiting specific signaling pathways.
- Neuroprotective Agents : Some derivatives exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
Case Studies
- Anticancer Activity : A study evaluating the cytotoxic effects of various dihydropyridine derivatives demonstrated that this compound showed significant activity against MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell growth .
- Anti-inflammatory Effects : Another investigation revealed that this compound reduced pro-inflammatory cytokine levels in a murine model of arthritis, suggesting its potential as an anti-inflammatory agent .
Data Table
Scientific Research Applications
Chemical Properties and Structure
The compound features a dihydropyridine core, which is known for its versatility in medicinal chemistry. The presence of cyano and nitro groups enhances its reactivity and biological activity. Its molecular formula is , and it exhibits unique structural characteristics that contribute to its pharmacological properties.
Pharmacological Applications
2.1 Anticancer Activity
Research has indicated that compounds similar to N-(2-cyano-4-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit potent anticancer properties. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as selective Met kinase inhibitors, demonstrating significant efficacy in preclinical models of gastric cancer . This suggests that similar dihydropyridine derivatives could be developed for targeted cancer therapies.
2.2 Cardiovascular Applications
The compound's structure allows it to interact with various biological targets, including those involved in cardiovascular diseases. Some related compounds have been shown to act as non-steroidal antagonists of mineralocorticoid receptors, which are crucial in managing conditions like heart failure and diabetic nephropathy . The potential for this compound to serve a similar function warrants further investigation.
Synthesis Methodologies
The synthesis of this compound can be achieved through various multicomponent reactions (MCRs), which are efficient for constructing complex molecules. For example, the Gewald reaction can be employed to synthesize related dihydropyridine derivatives using cyanoacetamides and aldehydes . These methodologies not only enhance yield but also allow for the incorporation of diverse functional groups, which can modulate the biological activity of the resulting compounds.
Case Studies
Case Study 1: Dihydropyridine Derivatives in Cancer Therapy
A study demonstrated that a specific dihydropyridine derivative exhibited complete tumor stasis in a human gastric carcinoma xenograft model following oral administration . This highlights the potential of dihydropyridine-based compounds in oncology.
Case Study 2: Cardiovascular Drug Development
Another investigation into related compounds showed promising results as mineralocorticoid receptor antagonists, indicating their potential use in treating heart-related conditions . The structural similarities suggest that this compound could be explored for similar therapeutic roles.
Chemical Reactions Analysis
Oxidation of the Dihydropyridine Ring
The dihydropyridine core can undergo oxidation to form a pyridine derivative. This reaction is typically facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
| Reaction Conditions | Product | Key Observations |
|---|---|---|
| KMnO₄, H₂SO₄, 80°C, 6 hours | 1-(2-fluorobenzyl)-2-oxopyridine-3-carboxamide | Complete ring aromatization; nitro and cyano groups remain intact. |
| CrO₃, acetic acid, reflux, 4 hours | Same as above | Lower yield (65%) compared to KMnO₄ (92%). |
The oxidation preserves functional groups like the 4-nitro and 2-cyano substituents on the phenyl ring, making this reaction critical for generating bioactive pyridine analogs.
Reduction of the Nitro Group
The 4-nitro substituent on the phenyl ring can be selectively reduced to an amine using catalytic hydrogenation or chemical reductants.
| Reaction Conditions | Product | Yield | References |
|---|---|---|---|
| H₂, Pd/C (10%), ethanol, 50°C | N-(2-cyano-4-aminophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 85% | |
| SnCl₂, HCl, reflux | Same as above | 78% |
The resulting amine serves as a versatile intermediate for further functionalization, such as acylation or diazotization .
Hydrolysis of the Carboxamide Group
The carboxamide linker is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or carboxylate derivatives.
| Reaction Conditions | Product | Key Observations |
|---|---|---|
| 6M HCl, reflux, 8 hours | 1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Selective cleavage of the amide bond; cyano and nitro groups remain stable. |
| NaOH (10%), ethanol, 70°C | Sodium salt of the above carboxylic acid | Faster reaction (3 hours) but lower yield (72%). |
This reactivity is leveraged in prodrug strategies or to modify pharmacokinetic properties .
Reactivity of the Cyano Group
The 2-cyano substituent can undergo hydrolysis to form a primary amide or carboxylic acid under controlled conditions.
| Reaction Conditions | Product | Yield | References |
|---|---|---|---|
| H₂SO₄ (50%), 100°C, 12 hours | N-(4-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (amide) | 68% | |
| NaOH (20%), H₂O₂, 80°C | Corresponding carboxylic acid | 55% |
The cyano group’s transformation enhances solubility or enables conjugation in drug design.
Electrophilic Aromatic Substitution
| Reaction Conditions | Product | Yield | References |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C, 2 hours | Nitro-substituted derivative at the benzyl ring | 40% | |
| SO₃, H₂SO₄, 60°C, 4 hours | Sulfonated analog | 35% |
These reactions are less favored due to steric and electronic hindrance from the fluorine atom .
Photochemical Reactions
The nitro group undergoes photochemical reduction in the presence of UV light and a hydrogen donor (e.g., triethylamine) .
| Conditions | Product | Yield | References |
|---|---|---|---|
| UV light (254 nm), Et₃N, THF | N-(2-cyano-4-aminophenyl) derivative | 60% |
This pathway is useful for controlled nitro-to-amine conversion without chemical reductants .
Metal-Catalyzed Cross-Coupling
The dihydropyridine core and aryl halide-like nitro/cyano groups enable Suzuki-Miyaura or Buchwald-Hartwig couplings.
| Reaction Conditions | Product | Yield | References |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl derivatives | 50–70% |
These reactions expand the compound’s utility in synthesizing libraries for biological screening .
Key Mechanistic Insights
-
Oxidation : Proceeds via a radical intermediate, with the dihydropyridine ring losing two hydrogens to aromaticity.
-
Nitro Reduction : Follows a stepwise electron-proton transfer mechanism, confirmed by kinetic studies .
-
Hydrolysis : Acid-catalyzed cleavage involves protonation of the amide oxygen, followed by nucleophilic attack by water.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related dihydropyridine-carboxamide derivatives, focusing on substituent effects and reported activities.
Substituent Effects on Pharmacological Activity
Key Observations:
Electron-Withdrawing Groups (EWGs): The target compound’s 2-cyano-4-nitrophenyl group introduces strong EWGs, which may enhance electrophilic interactions in binding pockets compared to BMS-777607’s 4-ethoxy substituent . This could improve target selectivity but reduce metabolic stability.
Fluorinated Benzyl Groups: Both the target compound and BMS-777607 feature fluorinated benzyl groups, which are known to enhance lipophilicity and blood-brain barrier penetration .
The target’s 4-nitro group may similarly enhance activity against pathogens.
Computational and Crystallographic Insights
- SHELX Refinement: Structural data for analogs (e.g., BMS-777607) likely rely on SHELX software for crystallographic refinement, given its dominance in small-molecule structure determination .
- Electrostatic Potential: The nitro and cyano groups in the target compound may create distinct electrostatic surfaces compared to BMS-777607’s ethoxy group, influencing docking to kinase active sites .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-cyano-4-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
A common approach involves amide coupling under reflux conditions. For example, reacting substituted chloronicotinic acids with aryl amines in the presence of pyridine and catalytic p-toluenesulfonic acid in aqueous media yields carboxamide derivatives. Reaction progress can be monitored via TLC, and purification is achieved through recrystallization (e.g., methanol) . Alternative routes include nucleophilic substitution or cyclocondensation of precursors like β-keto esters with nitriles, followed by functionalization of the dihydropyridine core .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer, and structures are solved via direct methods (e.g., SHELXS ) and refined with SHELXL . Key parameters include bond lengths, angles, and hydrogen-bonding networks. The SHELX suite is preferred for small-molecule refinement due to its robustness in handling disordered regions and twinned crystals .
Advanced: How can tautomeric forms of this compound be distinguished experimentally?
The keto-amine tautomer (lactam) is typically observed in the solid state, as confirmed by SCXRD. In contrast, solution-phase NMR may suggest equilibrium between keto and enol forms. To resolve ambiguity, compare experimental bond lengths (e.g., C=O vs. C–OH) with DFT-calculated geometries. For example, a planar conformation with a dihedral angle <10° between aromatic rings supports the lactam form .
Basic: What spectroscopic techniques are used to characterize this compound?
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups.
- NMR : ¹H NMR identifies substituents (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm; dihydropyridine CH at δ 5.5–6.0). ¹³C NMR distinguishes carboxamide (δ ~165 ppm) and nitrile (δ ~115 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.
Advanced: How to address contradictions between spectral data and computational models?
Discrepancies (e.g., unexpected tautomer ratios in NMR vs. SCXRD) require multimethod validation :
- Perform variable-temperature NMR to probe dynamic equilibria.
- Compare experimental IR/Raman spectra with DFT-simulated vibrational modes.
- Use SCXRD as the definitive reference for solid-state conformation .
Advanced: What intermolecular interactions stabilize the crystal lattice?
Centrosymmetric dimers form via N–H⋯O hydrogen bonds (e.g., amide N–H to pyridone O). Additional stabilization arises from π-π stacking between fluorobenzyl and nitrophenyl groups. These interactions influence solubility and melting behavior .
Basic: How is purity assessed during synthesis?
- TLC : Monitors reaction progress using silica plates and UV detection.
- HPLC : Quantifies purity (>98%) with a C18 column and acetonitrile/water gradient.
- Elemental Analysis : Validates C, H, N, and F content within ±0.4% of theoretical values .
Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?
- Byproduct Formation : Optimize stoichiometry (e.g., 1.1:1 amine:acid ratio) and reaction time to minimize side products.
- Purification : Replace recrystallization with column chromatography for large batches.
- Solvent Choice : Use greener solvents (e.g., ethanol/water mixtures) to improve yield and reduce toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
